molecular formula C19H16N4O3S B2815460 Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209181-39-4

Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2815460
CAS RN: 1209181-39-4
M. Wt: 380.42
InChI Key: GJSLIVCKWTXSRS-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative, which is a class of compounds known for their various biological activities . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-19(18-20-13-4-1-2-6-15(13)27-18)23-9-7-12(8-10-23)16-21-22-17(26-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLIVCKWTXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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